![molecular formula C11H24Si B1601422 Silane, ethenyltris(1-methylethyl)- CAS No. 121675-48-7](/img/structure/B1601422.png)
Silane, ethenyltris(1-methylethyl)-
Overview
Description
Silane, ethenyltris(1-methylethyl)-, also known as ethenyl-tri(propan-2-yl)silane, is a chemical compound with the molecular formula C11H24Si . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of silane compounds involves various strategies. One approach involves the synthesis of silane terminated polyether triggered by a click reaction . Another method involves the hydrosilylation or electrophilic silylation of silanes . The exact synthesis process for Silane, ethenyltris(1-methylethyl)- is not explicitly mentioned in the search results.Chemical Reactions Analysis
Silanes are known to react with surfaces through surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The exact chemical reactions involving Silane, ethenyltris(1-methylethyl)- are not explicitly mentioned in the search results.Mechanism of Action
The mechanism of action of silanes depends on a stable link between the organofunctional group and hydrolyzable groups in the compounds . Silanes readily react with surfaces to form a strongly bound coating . The exact mechanism of action for Silane, ethenyltris(1-methylethyl)- is not explicitly mentioned in the search results.
properties
IUPAC Name |
ethenyl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLDCFGJRZTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C=C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548731 | |
Record name | Ethenyltri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ethenyltris(1-methylethyl)- | |
CAS RN |
121675-48-7 | |
Record name | Ethenyltri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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